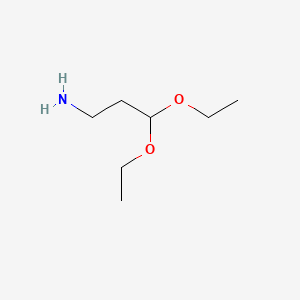

1-Amino-3,3-diethoxypropane

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-diethoxypropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2/c1-3-9-7(5-6-8)10-4-2/h7H,3-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXMSHBZYAOHBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCN)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334535 | |

| Record name | 1-Amino-3,3-diethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41365-75-7 | |

| Record name | 1-Amino-3,3-diethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Amino-3,3-diethoxypropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Aminopropionaldehyde Diethylacetal (CAS: 41365-75-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Aminopropionaldehyde diethylacetal, a versatile chemical intermediate with significant applications in pharmaceutical and biomedical research. This document details its chemical and physical properties, synthesis protocols, key applications, and safety and handling information.

Chemical and Physical Properties

3-Aminopropionaldehyde diethylacetal, also known as 3,3-diethoxypropan-1-amine, is a clear, colorless to yellow liquid. It serves as a valuable building block in organic synthesis, particularly in the development of complex molecules for drug discovery and material science.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 41365-75-7 | [1][2][3][4] |

| Molecular Formula | C₇H₁₇NO₂ | [1][2][3][4] |

| Molecular Weight | 147.22 g/mol | [2][3][4] |

| IUPAC Name | 3,3-diethoxypropan-1-amine | [5] |

| Synonyms | 3,3-Diethoxy-1-propylamine, APEA | [1] |

| SMILES | NCCC(OCC)OCC | [1] |

| InChIKey | PXXMSHBZYAOHBD-UHFFFAOYSA-N | [3] |

Table 2: Physical and Spectroscopic Data

| Property | Value | Source(s) |

| Appearance | Clear colorless to yellow liquid | [1][2][3] |

| Density | 0.91 g/mL at 25 °C | [2][][7] |

| Boiling Point | 72 °C at 12 mmHg | [2][3] |

| Flash Point | 78 °C | [2][3] |

| Refractive Index | 1.4233 - 1.4253 | [2] |

| Solubility | Miscible with water, alcohol, and petroleum ether. | [8][9] |

| Spectroscopic Data | NMR (¹H, ¹³C), IR, and Mass Spectrometry data are available. | [9][10] |

Synthesis and Experimental Protocols

The synthesis of 3-Aminopropionaldehyde diethylacetal can be achieved through various routes. Below are two common experimental protocols.

Synthesis via Reduction of 3-Nitropropanal (B1599391) Diethyl Acetal (B89532)

This method involves the catalytic hydrogenation of the corresponding nitro compound.

Experimental Protocol:

-

Reaction Setup: To a solution of 3-nitropropanal diethyl acetal in a suitable solvent such as methanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., in a Parr shaker) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by distillation under reduced pressure to obtain pure 3-Aminopropionaldehyde diethylacetal.

Synthesis via Gabriel Synthesis

An alternative route involves the Gabriel synthesis, which is a good method for preparing primary amines from alkyl halides.

Experimental Protocol:

-

Phthalimide (B116566) Salt Formation: React potassium phthalimide with 3-chloro- or 3-bromopropionaldehyde diethylacetal in a polar aprotic solvent like DMF.

-

N-Alkylation: Heat the mixture to allow the nucleophilic substitution to occur, forming the N-alkylated phthalimide intermediate.

-

Hydrazinolysis: Treat the intermediate with hydrazine (B178648) hydrate (B1144303) in a protic solvent such as ethanol. Reflux the mixture to cleave the phthalimide group.

-

Work-up and Purification: After cooling, the phthalhydrazide (B32825) byproduct precipitates and can be filtered off. The filtrate is then worked up, typically involving an acid-base extraction to isolate the amine. The final product is purified by distillation.

Applications in Research and Drug Development

3-Aminopropionaldehyde diethylacetal is a key intermediate in several areas of biomedical research, most notably in bioconjugation and the development of drug delivery systems.

Bioconjugation and Antibody-Drug Conjugates (ADCs)

The primary amino group of 3-Aminopropionaldehyde diethylacetal allows for its use as a linker in bioconjugation. A significant application is in the enzymatic conjugation of molecules to antibodies to form ADCs.[11]

Experimental Protocol for IgG1 Conjugation:

This protocol is adapted from patent literature describing the use of microbial transglutaminase (mTgase) for site-specific antibody conjugation.[11]

-

Reaction Mixture Preparation: In a Tris buffer (pH 7.0-8.0), prepare a solution of IgG1 antibody at a concentration of 1-10 mg/mL.

-

Addition of Reagents: Add 3-Aminopropionaldehyde diethylacetal to a final concentration of 2-50 mM and mTgase to a final concentration of 0.05-0.5 mg/mL.

-

Incubation: Incubate the reaction mixture at 37°C for 2-16 hours, or until the reaction reaches completion as monitored by an appropriate analytical method (e.g., HPLC, SDS-PAGE).

-

Purification: Remove excess acetal by a suitable method such as diafiltration.

-

Deprotection (Hydrolysis of Acetal): Adjust the pH to 2-4 to hydrolyze the diethyl acetal and reveal the aldehyde group for further conjugation to a drug or payload.

Drug Delivery Systems

This compound has been utilized in the formation of:

-

Hydrogels: It acts as a modulator for alginate and chitosan-based hydrogels, which are used for applications like the delivery of bone marrow stromal cells for cartilage regeneration.[1]

-

Lipopolyplexes: It is a component in the creation of pH-sensitive PEG derivatives for the formation of lipopolyplexes used in gene delivery.[1]

-

Polyplex Conjugates: It has been used in generating polyethylene (B3416737) glycol (PEG) polyethylenimine (PEI) polyplex conjugates for transfection studies in hepatocellular carcinoma cell cultures.[1]

Safety and Handling

3-Aminopropionaldehyde diethylacetal is classified as a corrosive substance and requires careful handling.

Table 3: Hazard Information

| Hazard | Description | Source(s) |

| GHS Pictogram | Corrosion | [3] |

| Signal Word | Danger | [3] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. | [3][8] |

| Precautionary Statements | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P405, P501 | [3][8] |

Handling and Storage:

-

Handling: Use in a well-ventilated area, preferably under a chemical fume hood.[12] Wear suitable protective clothing, gloves, and eye/face protection.[1][2] Avoid contact with skin and eyes.[3]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][12] It is recommended to store at room temperature.[][12] The compound may be air and moisture sensitive.[12]

This technical guide is intended for informational purposes for qualified professionals. Always refer to the latest Safety Data Sheet (SDS) before handling this chemical.

References

- 1. 1-AMINO-3,3-DIETHOXYPROPANE | 41365-75-7 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Sciencemadness Discussion Board - Synthesis of 3-Aminopropanal Diethylacetal - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]

- 5. 3-Aminopropionaldehyde Diethyl Acetal | CAS 41365-75-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. spectrabase.com [spectrabase.com]

- 8. Propanal, 3-amino- | C3H7NO | CID 75 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. CAS 41365-75-7 | this compound - Synblock [synblock.com]

- 12. benchchem.com [benchchem.com]

Spectroscopic Profile of 1-Amino-3,3-diethoxypropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-Amino-3,3-diethoxypropane (CAS No: 41365-75-7), a versatile primary amine and acetal (B89532) used in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The empirical and spectroscopic data for this compound are summarized in the tables below, offering a clear and concise reference for researchers.

Table 1: General and Physical Data

| Property | Value |

| Molecular Formula | C₇H₁₇NO₂ |

| Molecular Weight | 147.22 g/mol |

| Appearance | Colorless to yellow liquid |

| Boiling Point | 72°C @ 16.0 hPa |

| Density | 0.910 g/mL |

| Refractive Index | 1.4233 to 1.4253 (20°C, 589 nm) |

Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 4.53 | Triplet | 1H | 5.2 | -CH(OEt)₂ |

| 3.60 | Quartet | 2H | 7.2 | -OCH₂CH₃ |

| 3.45 | Quartet | 2H | 7.2 | -OCH₂CH₃ |

| 2.73 | Triplet | 2H | 6.4 | -CH₂NH₂ |

| 1.71 | Quartet | 2H | 6.4 | -CH₂CH₂NH₂ |

| 1.29 | Broad Singlet | 2H | - | -NH₂ |

| 1.14 | Triplet | 6H | 6.8 | -OCH₂CH₃ |

Table 3: Predicted ¹³C NMR Spectroscopic Data (CDCl₃)

| Predicted Chemical Shift (δ) ppm | Assignment |

| 102.3 | -CH(OEt)₂ |

| 61.5 | -OCH₂CH₃ |

| 40.2 | -CH₂NH₂ |

| 35.8 | -CH₂CH₂NH₂ |

| 15.4 | -OCH₂CH₃ |

Note: These are predicted chemical shifts and may vary slightly from experimental values.

Table 4: IR Spectroscopic Data (Neat)

| Wavenumber (cm⁻¹) | Interpretation |

| 3385 | N-H stretching (primary amine) |

| 2953 | C-H stretching (aliphatic) |

| 2831 | C-H stretching (aliphatic) |

| 1621 | N-H bending (scissoring) |

| 1389 | C-H bending |

| 1125, 1060 | C-O stretching (acetal) |

Table 5: Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 147 | [M]⁺ (Molecular Ion) |

| 102 | [M - CH₂CH₂NH₂]⁺ |

| 73 | [CH(OEt)₂]⁺ |

| 44 | [CH₂CH₂NH₂]⁺ |

| 30 | [CH₂NH₂]⁺ (Base Peak) |

Experimental Methodologies

The following sections outline the generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound was prepared by dissolving approximately 10-20 mg of the neat liquid in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. Data processing involved Fourier transformation of the free induction decay (FID), followed by phase and baseline correction.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A drop of the neat liquid sample of this compound was placed between two sodium chloride (NaCl) plates to form a thin capillary film. The sample was then placed in the spectrometer's sample compartment, and the spectrum was recorded over the range of 4000-600 cm⁻¹. A background spectrum of the clean NaCl plates was acquired prior to the sample analysis and subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum was acquired using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the liquid sample was introduced into the instrument, typically via a gas chromatography (GC) inlet or a direct insertion probe, where it was vaporized. The gaseous molecules were then bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions were separated by their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid chemical sample like this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Physical Properties of 1-Amino-3,3-diethoxypropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 1-Amino-3,3-diethoxypropane, a versatile compound with applications in the synthesis of various biologically active molecules. This document details its boiling point and density, supported by experimental protocols for their determination, to assist researchers in its handling, characterization, and application in drug development and other scientific endeavors.

Core Physical Properties

This compound is a colorless to yellow liquid.[1] Key physical parameters are summarized in the table below, providing a quick reference for laboratory use.

| Physical Property | Value | Conditions |

| Boiling Point | 72 °C | at 16.0 hPa |

| 200.6 °C | at 760 mmHg | |

| Density | 0.910 g/mL | at 25 °C |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail standardized experimental methodologies for determining the boiling point and density of liquid compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[2] This property is a crucial indicator of purity.

Method 1: Thiele Tube Method

This method is suitable for small sample volumes.

Apparatus:

-

Thiele tube

-

Thermometer (-10 to 110 °C)

-

Capillary tube (sealed at one end)

-

Small test tube (e.g., sodium fusion tube)

-

Heating source (e.g., Bunsen burner or hot plate)

-

Liquid paraffin (B1166041) or other suitable heating oil

-

Rubber band or thread

Procedure:

-

Fill the small test tube to about half-full with this compound.

-

Place the capillary tube, with its sealed end facing up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[3]

-

Insert the thermometer and attached tube into the Thiele tube containing the heating oil, making sure the rubber band is above the oil level.

-

Gently heat the side arm of the Thiele tube.[3] Convection currents will ensure uniform temperature distribution.

-

Observe the capillary tube. As the temperature rises, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[3][4] Record this temperature.

-

It is recommended to record the barometric pressure alongside the boiling point.[2][4]

Method 2: Simple Distillation

For larger quantities of the compound, a simple distillation provides an accurate boiling point measurement.[2]

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or sand bath

-

Boiling chips or a magnetic stir bar

Procedure:

-

Place a suitable volume (at least 5 mL) of this compound into the distillation flask, along with a few boiling chips or a magnetic stir bar.[2]

-

Assemble the distillation apparatus. Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

-

Begin heating the flask.

-

As the liquid boils and the vapor condenses, the temperature on the thermometer will rise and then stabilize.

-

The constant temperature observed during the distillation of the bulk of the liquid is the boiling point.[5]

Determination of Density

Density is the mass of a substance per unit volume and is a fundamental physical property.[6]

Method: Volumetric and Gravimetric Measurement

This is a straightforward and common method for determining the density of a liquid.

Apparatus:

-

Graduated cylinder or pycnometer

-

Electronic balance

Procedure:

-

Measure the mass of a clean, dry graduated cylinder or pycnometer and record it.[7][8]

-

Add a known volume of this compound to the graduated cylinder or fill the pycnometer.[6] When using a graduated cylinder, read the volume from the bottom of the meniscus.

-

Measure the combined mass of the container and the liquid.[6]

-

Calculate the mass of the liquid by subtracting the mass of the empty container from the combined mass.

-

Calculate the density using the formula: Density = Mass / Volume.[6]

-

For greater accuracy, it is advisable to repeat the measurement several times and calculate the average.[6] The temperature at which the measurement is made should be recorded as density is temperature-dependent.

Structure-Property Relationship

The physical properties of this compound are a direct consequence of its molecular structure. The presence of an amino group allows for hydrogen bonding, which influences its boiling point and solubility. The two ethoxy groups contribute to its overall molecular weight and van der Waals forces.

Caption: Molecular structure dictates the physical properties of this compound.

References

- 1. This compound, 97%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 7. wjec.co.uk [wjec.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Solubility of 1-Amino-3,3-diethoxypropane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-3,3-diethoxypropane, a versatile primary amine and acetal (B89532), sees application in various synthetic pathways, including in the development of pharmaceutical agents and functionalized materials. A thorough understanding of its solubility in organic solvents is critical for its effective use in reaction engineering, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines the physicochemical principles governing its solubility, and presents a detailed, generalized experimental protocol for its quantitative determination. Due to a lack of specific quantitative solubility data in publicly available literature, this document emphasizes robust methodologies to empower researchers to generate reliable data tailored to their specific applications.

Introduction to this compound and its Physicochemical Properties

This compound (CAS: 41365-75-7), also known as 3-aminopropionaldehyde diethyl acetal, is a bifunctional molecule incorporating both a primary amine and a diethyl acetal functional group.[1][2] This unique structure dictates its physical and chemical properties, including its solubility profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₇NO₂ | [2][3] |

| Molecular Weight | 147.22 g/mol | [2][3] |

| Appearance | Clear colorless to yellow liquid | [4] |

| Boiling Point | 72 °C at 12 mmHg (16.0 hPa) | [3][4] |

| Density | 0.91 g/mL at 25 °C | [3] |

| Flash Point | 78 °C | [3][4] |

| pKa | 8.92 ± 0.13 (Predicted) | [3] |

Principles Governing the Solubility of this compound

The solubility of this compound is governed by the interplay of its polar and non-polar moieties and their interactions with the solvent. The principle of "like dissolves like" is a fundamental concept in predicting its solubility.

-

Polar Interactions : The primary amine group (-NH₂) is capable of acting as a hydrogen bond donor and acceptor, contributing to its solubility in polar protic solvents like alcohols.[5][6][7] The ether linkages in the acetal group can also act as hydrogen bond acceptors.

-

Non-polar Interactions : The ethyl groups of the acetal and the propane (B168953) backbone are non-polar and will interact favorably with non-polar solvents through van der Waals forces.

-

Miscibility : Several sources indicate that this compound is miscible with water, alcohol, and petroleum ether.[3] "Miscible" implies that they form a homogeneous solution in all proportions. However, it is important to note that the compound can undergo hydrolysis in water.[2]

The diagram below illustrates the key factors influencing the solubility of this compound.

Caption: Factors influencing the solubility of this compound.

Qualitative Solubility Data

Table 2: Qualitative Solubility of this compound

| Solvent Class | Solubility | Reference |

| Water | Miscible (with hydrolysis) | [2][3] |

| Alcohols | Miscible | [3] |

| Petroleum Ether | Miscible | [3] |

Based on general principles for amines and acetals, it is expected that this compound will also be soluble in other polar organic solvents.[5][8] Its solubility in non-polar solvents will be influenced by the balance between the polar amine and acetal groups and the non-polar alkyl chains.

Experimental Protocol for Quantitative Solubility Determination

The following is a generalized and robust protocol for the quantitative determination of the solubility of this compound in an organic solvent of interest. The isothermal shake-flask method is a widely accepted technique for this purpose.

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled orbital shaker or water bath

-

Thermostatically controlled oven or vacuum oven

-

Glass vials with screw caps (B75204) and PTFE septa

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent and solute)

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Desiccator

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Detailed Procedure

-

Preparation of Supersaturated Solution : Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a glass vial. The presence of undissolved solute is essential to ensure that the solution is saturated.

-

Equilibration : Securely cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation : After equilibration, allow the vial to stand undisturbed at the controlled temperature until the undissolved this compound has settled, leaving a clear supernatant.

-

Sampling and Filtration : Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the aliquot through a chemically compatible syringe filter to remove any suspended microparticles of the undissolved solute.

-

Quantification (choose one method):

-

Gravimetric Method :

-

Accurately weigh a clean, dry evaporation dish.

-

Transfer the filtered aliquot to the pre-weighed dish.

-

Carefully evaporate the solvent in a thermostatically controlled oven at a temperature below the boiling point of this compound. A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

Once the solvent is completely removed, cool the dish in a desiccator and weigh it.

-

The mass of the dissolved solute is the final mass of the dish minus the initial mass.

-

-

Instrumental Analysis (e.g., GC-FID) :

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Generate a calibration curve by analyzing the standard solutions with a calibrated GC-FID or another suitable analytical instrument.

-

Accurately dilute the filtered aliquot to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample to determine the concentration of this compound.

-

-

-

Calculation of Solubility :

-

Gravimetric Method : Calculate the solubility as the mass of the dissolved solute per volume of the solvent (e.g., g/100 mL).

-

Instrumental Analysis : Use the determined concentration and the dilution factor to calculate the original concentration in the saturated solution, which represents the solubility.

-

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not extensively documented, its chemical structure suggests miscibility or high solubility in polar protic solvents like alcohols and some non-polar solvents such as petroleum ether. For precise applications, experimental determination of solubility is recommended. The provided isothermal shake-flask method offers a reliable and accurate means for researchers to generate the necessary data for their specific solvent systems and conditions, thereby facilitating more efficient process development, purification, and formulation.

References

- 1. This compound | C7H17NO2 | CID 521029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound | 41365-75-7 [chemicalbook.com]

- 4. This compound, 97%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. embibe.com [embibe.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Stability and Storage of 1-Amino-3,3-diethoxypropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-3,3-diethoxypropane, also known as 3-aminopropionaldehyde diethyl acetal (B89532), is a versatile bifunctional molecule utilized in various synthetic applications, including the preparation of hydrogels and pH-sensitive drug delivery systems. Its stability is critically influenced by its storage conditions, primarily due to the presence of an acid-labile acetal group and a nucleophilic primary amine. This technical guide provides an in-depth analysis of the stability profile of this compound, recommended storage conditions, and detailed experimental protocols for its stability assessment.

Chemical Properties and Stability Profile

This compound possesses two key functional groups that dictate its reactivity and stability: a primary amine and a diethyl acetal. The primary amine confers basic properties to the molecule, while the acetal group serves as a protecting group for an aldehyde functionality. The stability of this compound is largely governed by the susceptibility of the acetal to hydrolysis.

General Stability:

-

Acidic Conditions: The acetal linkage is highly susceptible to hydrolysis under acidic conditions, which catalyzes its cleavage to yield 3-aminopropionaldehyde and two equivalents of ethanol (B145695). This degradation is rapid and represents the primary pathway of decomposition.

-

Neutral and Basic Conditions: In neutral to strongly basic environments, the acetal group is generally stable and unreactive.[1][2]

-

Oxidizing Agents: As a primary amine, it is susceptible to oxidation by strong oxidizing agents.

-

Light Exposure: No specific data on the photosensitivity of this compound is available, but storage in the dark is a general best practice for chemical reagents.

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following storage and handling guidelines are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place. | Minimizes potential for thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Protects against oxidation and reaction with atmospheric carbon dioxide. |

| Moisture | Store in a dry environment and keep containers tightly sealed. | Prevents hydrolysis of the acetal, which is catalyzed by water, especially in the presence of acidic impurities. |

| Light | Store in a dark or amber container. | Protects against potential photodegradation. |

| Incompatible Materials | Store away from acids and strong oxidizing agents.[4] | Acids will catalyze the rapid hydrolysis of the acetal group. Oxidizing agents can react with the primary amine. |

Degradation Pathway

The principal degradation pathway for this compound is the acid-catalyzed hydrolysis of the diethyl acetal. This reaction proceeds via a protonated intermediate, followed by the elimination of ethanol to form an oxonium ion. Subsequent attack by water and loss of a second ethanol molecule yields 3-aminopropionaldehyde.

Caption: Acid-catalyzed hydrolysis of this compound.

Experimental Protocols for Stability Assessment

The following are generalized protocols for evaluating the stability of this compound. These should be adapted based on the specific experimental context and available analytical instrumentation.

pH Stability Study

Objective: To determine the rate of hydrolysis of this compound at various pH values.

Methodology:

-

Buffer Preparation: Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 2, 4, 7, 9, 12).

-

Sample Preparation: Dissolve a known concentration of this compound in each buffer solution to a final concentration suitable for the chosen analytical method (e.g., 1 mg/mL).

-

Incubation: Incubate the solutions at a constant temperature (e.g., 25 °C, 40 °C).

-

Time-Point Analysis: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Quenching (for acidic samples): Immediately neutralize the acidic samples with a suitable base to stop the hydrolysis reaction.

-

Analysis: Analyze the concentration of the remaining this compound using a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: Plot the concentration of this compound versus time for each pH and determine the degradation rate constant and half-life.

Caption: Workflow for pH stability testing of this compound.

Thermal Stability Study

Objective: To evaluate the effect of elevated temperatures on the stability of this compound.

Methodology:

-

Sample Preparation: Place a known amount of neat this compound into several vials.

-

Incubation: Place the vials in ovens set at different temperatures (e.g., 40 °C, 60 °C, 80 °C).

-

Time-Point Analysis: At specified time intervals, remove a vial from each temperature and allow it to cool to room temperature.

-

Analysis: Dissolve the sample in a suitable solvent and analyze its purity by GC or HPLC.

-

Data Analysis: Plot the purity of this compound versus time for each temperature to determine the degradation rate.

Conclusion

The stability of this compound is primarily dictated by its acetal functionality, which is prone to rapid hydrolysis under acidic conditions. For optimal stability, it is crucial to store the compound in a cool, dry, and inert environment, away from acids and strong oxidizing agents. The provided experimental protocols offer a framework for researchers to quantitatively assess the stability of this compound under specific laboratory conditions, ensuring its integrity for use in sensitive applications.

References

An In-depth Technical Guide to 1-Amino-3,3-diethoxypropane: Safety, Handling, and MSDS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 1-Amino-3,3-diethoxypropane (CAS No. 41365-75-7), also known as 3-Aminopropionaldehyde diethyl acetal. The information is compiled and presented to meet the needs of laboratory personnel, researchers, and professionals in the field of drug development.

Chemical Identification and Physical Properties

This compound is a primary amine and a diether.[1] It is a combustible liquid that is harmful if swallowed and causes severe skin burns and eye damage.[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₇NO₂ | [1][4][5][6] |

| Molecular Weight | 147.22 g/mol | [1][4][5][6] |

| Appearance | Clear colorless to yellow liquid | [7][8] |

| Density | 0.91 g/mL at 25 °C | [4][9][10][11] |

| Boiling Point | 200.6 °C at 760 mmHg | [5] |

| Flash Point | 78 °C (172.4 °F) - closed cup | [4][9] |

| Solubility | Miscible in water | [4][9][10] |

| Refractive Index | 1.4233 to 1.4253 (20°C, 589 nm) | [7][8] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical.[2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram | Source(s) |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage | Danger | GHS05 (Corrosion) | [1][2][4][9] |

| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage | Danger | GHS05 (Corrosion) | [2] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Warning | - | [1] |

| Flammable Liquids | 4 | Combustible liquid | Danger | - | [2] |

| Specific target organ toxicity (single exposure) | 3 | May cause respiratory irritation | Danger | - | [2] |

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Handling:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[2][3]

-

Use only in a well-ventilated area or under a chemical fume hood.[2]

-

Do not breathe mist, vapors, or spray.[2]

-

Wash hands and any exposed skin thoroughly after handling.[2]

-

Keep away from open flames, hot surfaces, and sources of ignition.[2]

-

Do not ingest. If swallowed, seek immediate medical assistance.[2]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]

-

Store in a designated corrosives area.[2]

-

Keep away from heat, sparks, and flame.[2]

-

Incompatible materials include acids and strong oxidizing agents.[2]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

Table 3: Recommended Personal Protective Equipment

| PPE Type | Specification | Source(s) |

| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may also be necessary. | [4][9] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat. | [2][4][9] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | [2][4] |

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek immediate medical attention.[2]

Table 4: First-Aid Measures

| Exposure Route | First-Aid Procedure | Source(s) |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required. | [2] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove and wash contaminated clothing before re-use. Immediate medical attention is required. | [2] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation. Immediate medical attention is required. | [2] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. | [2][3] |

Fire-Fighting Measures

This compound is a combustible liquid.[2]

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[2]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[2] Containers may explode when heated.[2]

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and minimize environmental contamination.

-

Personal Precautions: Evacuate personnel to a safe area.[2] Ensure adequate ventilation.[2] Wear appropriate personal protective equipment.[2] Remove all sources of ignition.[2]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]

-

Methods for Containment and Cleaning Up: Absorb the spill with an inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).[2] Collect the absorbed material and place it in a suitable, closed container for disposal.[2]

Below is a generalized workflow for responding to a chemical spill in a laboratory setting.

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[2] However, it is classified as causing severe skin burns and eye damage, and is harmful if swallowed.[2][3]

Table 5: Toxicological Data

| Test | Result | Species | Source(s) |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Data not specified | [1] |

| Skin Corrosion/Irritation | Category 1B (Causes severe skin burns) | Data not specified | [1][2][4][9] |

Experimental Protocols

The following are generalized methodologies for key toxicological assessments, based on OECD guidelines. These represent the types of studies used to determine the hazards of chemicals like this compound.

OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method

This method is designed to estimate the acute oral toxicity of a substance.

-

Animal Selection and Preparation:

-

Healthy, young adult rodents (usually rats, preferably females) are used.

-

Animals are acclimated to the laboratory conditions for at least 5 days.

-

They are fasted (food, but not water, is withheld) for a specified period before dosing.

-

-

Dose Administration:

-

The test substance is administered in a single dose by gavage.

-

The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The selection is based on any existing information about the substance's toxicity.

-

-

Stepwise Dosing Procedure:

-

A group of three animals is dosed at the selected starting dose.

-

If mortality occurs: The next step involves dosing a new group of three animals at a lower fixed dose level.

-

If no mortality occurs: The next step involves dosing a new group of three animals at a higher fixed dose level.

-

This stepwise procedure continues until a stopping criterion is met, such as the observation of mortality at a certain dose level, which allows for classification.

-

-

Observation:

-

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

A gross necropsy is performed on all animals at the end of the study.

-

-

Data Analysis and Interpretation:

-

The results are used to classify the substance into a GHS toxicity category based on the observed mortality at specific dose levels.

-

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This test evaluates the potential of a substance to cause skin irritation or corrosion.

-

Animal Selection and Preparation:

-

Healthy, young adult albino rabbits are typically used.

-

The day before the test, the fur is clipped from the dorsal area of the trunk.

-

-

Test Substance Application:

-

A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of the clipped skin (approximately 6 cm²).[7]

-

The treated area is covered with a gauze patch and semi-occlusive dressing.

-

Untreated skin on the same animal serves as a control.

-

-

Exposure and Observation:

-

The exposure period is typically 4 hours.[7]

-

After exposure, the residual test substance is removed.

-

The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Observations continue for up to 14 days to assess the reversibility of any observed effects.

-

-

Scoring and Interpretation:

-

The severity of erythema and edema is scored using a standardized grading system.

-

The substance is classified as a skin irritant or corrosive based on the severity and reversibility of the skin reactions. A corrosive substance causes irreversible tissue damage.

-

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations.[2] Waste generators must ensure complete and accurate classification of the chemical waste.[2] Do not empty into drains.[2]

Regulatory Information

This compound is listed on several international chemical inventories, including the United States TSCA (Toxic Substances Control Act) inventory.[2] Users should consult local regulations for specific requirements.

References

- 1. acs.org [acs.org]

- 2. westlab.com [westlab.com]

- 3. purdue.edu [purdue.edu]

- 4. qcbr.queens.org [qcbr.queens.org]

- 5. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. researchgate.net [researchgate.net]

- 9. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

- 10. youtube.com [youtube.com]

- 11. oecd.org [oecd.org]

An In-Depth Technical Guide to the Core Reactions and Reactivity of 1-Amino-3,3-diethoxypropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-3,3-diethoxypropane (also known as 3-aminopropionaldehyde diethyl acetal) is a versatile bifunctional molecule widely employed as a building block in organic synthesis. Its unique structure, featuring a primary amine and a protected aldehyde in the form of a diethyl acetal (B89532), allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the key reactions and reactivity of this compound, with a focus on its applications in the synthesis of pharmaceuticals, agrochemicals, and novel materials. This document includes detailed experimental protocols for its principal reactions, quantitative data, and visual diagrams of reaction pathways and workflows to support researchers in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis. Key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 41365-75-7 | [1][2] |

| Molecular Formula | C₇H₁₇NO₂ | [1][2] |

| Molecular Weight | 147.22 g/mol | [1][2] |

| Appearance | Clear, colorless to yellow liquid | [2] |

| Density | 0.91 g/mL at 25 °C | [2] |

| Boiling Point | 72 °C at 12 mmHg | [2] |

| Solubility | Miscible with water, alcohol, and petroleum ether | [2] |

| Refractive Index | 1.4233-1.4253 | [2] |

Core Reactivity

The reactivity of this compound is dominated by its two functional groups: the primary amine and the diethyl acetal. These groups can react independently or in concert to construct a variety of molecular architectures.

Reactions of the Amino Group

The primary amine is a nucleophilic center and can readily participate in a range of common transformations.

N-acylation to form amides is a fundamental reaction of this compound. The resulting N-(3,3-diethoxypropyl)amides are stable intermediates that can be further modified or used in cyclization reactions.

Experimental Protocol: Synthesis of N-(3,3-diethoxypropyl)acetamide

-

Materials: this compound, acetic anhydride (B1165640), pyridine (B92270), diethyl ether, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.

-

Procedure: To a stirred solution of this compound (1.0 eq) and pyridine (1.2 eq) in diethyl ether at 0 °C, add acetic anhydride (1.1 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous sodium bicarbonate and separate the layers. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.

-

Expected Yield: High.

-

Spectroscopic Data (for the parent compound):

The primary amine can be alkylated to form secondary or tertiary amines. Reductive amination with aldehydes or ketones in the presence of a reducing agent is a common method to achieve mono-alkylation.

Experimental Protocol: General Reductive Amination

-

Materials: this compound, aldehyde or ketone (1.0 eq), sodium triacetoxyborohydride (B8407120) (1.5 eq), dichloromethane (B109758) (DCM), saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate.

-

Procedure: To a solution of this compound and the carbonyl compound in DCM, add sodium triacetoxyborohydride in one portion. Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC). Quench the reaction with saturated aqueous sodium bicarbonate. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography.[3][4][5][6]

Reactions of the Acetal Group

The diethyl acetal is stable under basic and neutral conditions but can be readily hydrolyzed under acidic conditions to reveal the aldehyde functionality.

Experimental Protocol: Hydrolysis of the Acetal

-

Materials: N-(3,3-diethoxypropyl) derivative, dilute aqueous acid (e.g., 1M HCl), organic solvent (e.g., THF or acetone).

-

Procedure: Dissolve the N-(3,3-diethoxypropyl) derivative in a mixture of the organic solvent and dilute aqueous acid. Stir the reaction at room temperature until the hydrolysis is complete (monitored by TLC). Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an appropriate organic solvent. Dry the organic layer and concentrate under reduced pressure.[7]

Synthesis of Heterocyclic Compounds

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic systems. The general strategy involves an initial reaction at the amino group, followed by acid-catalyzed hydrolysis of the acetal and subsequent intramolecular cyclization.

Synthesis of Pyrazoles

While direct synthesis of pyrazoles from this compound is not commonly reported, a plausible route involves its conversion to a hydrazine (B178648) derivative followed by cyclization with a 1,3-dicarbonyl compound. A more general approach to pyrazole (B372694) synthesis involves the condensation of a hydrazine with a β-ketoester.[8][9][10][11][12]

Reaction Pathway: General Pyrazole Synthesis

Caption: Hypothetical pathway to pyrazole derivatives.

Synthesis of Pyrimidines and Dihydropyrimidines

The reaction of this compound (after hydrolysis to the corresponding aminoaldehyde) with urea (B33335) or a β-ketoester is a potential route to dihydropyrimidines, analogous to the Biginelli reaction.

Reaction Pathway: Dihydropyrimidine Synthesis

Caption: Plausible route to dihydropyrimidines.

Experimental Workflows

A typical experimental workflow for the utilization of this compound in a multi-step synthesis is depicted below.

Workflow: Multi-step Synthesis of a Heterocycle

References

- 1. This compound | C7H17NO2 | CID 521029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 41365-75-7 [chemicalbook.com]

- 3. gctlc.org [gctlc.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Technical Guide to 1-Amino-3,3-diethoxypropane: Sourcing, Purity, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-Amino-3,3-diethoxypropane (CAS RN: 41365-75-7), a versatile primary amine and protected aldehyde widely utilized in bioconjugation, hydrogel formation, and gene delivery systems. This document details its commercial availability, typical purity specifications, and key experimental protocols, offering a valuable resource for researchers in drug development and materials science.

Commercial Availability and Purity

This compound, also known as 3-aminopropionaldehyde diethyl acetal (B89532), is readily available from a range of commercial chemical suppliers. The compound is typically offered at purities of 96% or higher, suitable for most research and development applications. Below is a summary of prominent suppliers and their stated product specifications.

| Supplier | Stated Purity | Additional Information |

| Sigma-Aldrich | ≥97% | Link to lot-specific Certificates of Analysis available on their website. |

| Thermo Scientific Chemicals | 97% | Specification sheets indicate a minimum of 96.0% purity by GC.[1] |

| Santa Cruz Biotechnology | ≥97% | Certificate of Analysis available upon request for specific lots.[2] |

| Synblock | NLT 98% | Provides access to supporting documents including MSDS, NMR, and HPLC.[3] |

| ChemicalBook | 97%-99% | Acts as a directory for various suppliers, with purities in this range. |

Note: While a specific Certificate of Analysis with a detailed impurity profile is not publicly available, the primary impurity is likely the corresponding aldehyde-amine condensation product. Researchers requiring stringent purity for sensitive applications are advised to request a lot-specific Certificate of Analysis from their chosen supplier.

Physicochemical Properties and Characterization

This compound is a colorless to pale yellow liquid with the following properties:

| Property | Value |

| Molecular Formula | C₇H₁₇NO₂ |

| Molecular Weight | 147.22 g/mol [4] |

| Density | 0.91 g/mL at 25 °C (lit.)[5] |

| Boiling Point | 78-79 °C/15 mmHg (lit.) |

| CAS Number | 41365-75-7 |

Characterization of this compound is typically performed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (CDCl₃, 400 MHz): δ = 4.53 (t, 1H, J=5.2 Hz), 3.60 (q, 2H, J = 7.2 Hz), 3.45 (q, 2H, J = 7.2 Hz), 2.73 (t, 2H, J = 6.4 Hz), 1.71 (q, 2H, J = 6.4 Hz), 1.29 (br s, 2H), 1.14 (t, 6H, J = 6.8 Hz).

Infrared (IR) Spectroscopy:

-

IR (pure sample): 3385, 2953, 2831, 1621, 1389 cm⁻¹.

Mass Spectrometry (MS):

-

MS (EI): m/z: 147 [M+].

Synthesis and Purification

A common synthetic route to this compound involves the reduction of a corresponding nitro compound.

General Synthetic Procedure: A solution of 3,3-diethoxy-1-nitropropane in methanol (B129727) is treated with a 10% Palladium on carbon (Pd/C) catalyst. The mixture is then subjected to a hydrogen atmosphere (typically 10 atmospheres) and stirred at room temperature for approximately 12 hours. Upon completion of the reaction, the catalyst is removed by filtration through diatomaceous earth. The filtrate is then concentrated under reduced pressure to yield this compound as a colorless oil. This method has been reported to produce the compound in high yield (approximately 98%).[5]

Experimental Protocols and Applications

This compound is a valuable reagent in several research applications, primarily due to its bifunctional nature, possessing both a reactive primary amine and a protected aldehyde.

Hydrogel Formation for Tissue Engineering

A significant application of this compound is in the formation of injectable hydrogels for tissue engineering, particularly for cartilage regeneration.[6] The primary amine allows for its conjugation to polymers like alginate, while the diethoxypropane group can be deprotected under mild acidic conditions to reveal an aldehyde, which can then react with other polymers like chitosan (B1678972) to form a cross-linked hydrogel.

Protocol for Alginate Modification and Hydrogel Formation:

-

Synthesis of Amino-diethoxypropane Modified Alginate (ALG-ADEP):

-

Dissolve sodium alginate in a mixed solvent of distilled water and ethanol.

-

Activate the carboxyl groups of alginate using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS).

-

Add this compound to the activated alginate solution and stir for 24 hours at room temperature.

-

Purify the resulting ALG-ADEP by dialysis against distilled water for several days and then lyophilize.

-

-

Aldehyde Deprotection:

-

Dissolve the lyophilized ALG-ADEP in a mild acidic solution (e.g., pH 5.5) and stir to hydrolyze the acetal group, exposing the aldehyde functionality.

-

-

Hydrogel Formation:

-

Prepare a solution of chitosan.

-

Mix the aldehyded ALG-ADEP solution with the chitosan solution. Gelation will occur through the formation of Schiff bases between the aldehyde groups on the alginate and the amine groups on the chitosan.

-

Gene Transfection

This compound has been utilized in the generation of polyethylene (B3416737) glycol (PEG)-polyethylenimine (PEI) polyplexes for gene transfection studies. The primary amine can be used to modify polymers, and the protected aldehyde can be deprotected post-modification to introduce reactive groups for further functionalization or interaction with biological molecules.

Conceptual Workflow for Polyplex Formation:

-

Polymer Modification: A polymer backbone (e.g., PEG or PEI) is functionalized with this compound. This is typically achieved by reacting the primary amine of this compound with a suitable reactive group on the polymer (e.g., an activated ester).

-

Aldehyde Deprotection: The acetal protecting group is removed under mild acidic conditions to expose the aldehyde functionality.

-

Polyplex Formation: The aldehyde-functionalized polymer is then complexed with nucleic acids (e.g., plasmid DNA or siRNA) to form polyplexes. The positively charged polymer condenses the negatively charged nucleic acids into nanoparticles suitable for cellular uptake.

-

Further Functionalization (Optional): The exposed aldehyde groups can be used for further modification, such as the attachment of targeting ligands to enhance cell-specific delivery.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of this compound for its effective and safe use in a research setting. For specific applications, researchers are encouraged to consult the primary literature and optimize protocols for their experimental systems.

References

- 1. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. scbt.com [scbt.com]

- 3. CAS 41365-75-7 | this compound - Synblock [synblock.com]

- 4. This compound | C7H17NO2 | CID 521029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 41365-75-7 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

1-Amino-3,3-diethoxypropane: A Versatile C3-Amine Building Block for Synthesis and Biomaterials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-3,3-diethoxypropane, also known as 3-aminopropionaldehyde diethyl acetal (B89532), is a versatile bifunctional synthetic building block possessing both a primary amine and a protected aldehyde in the form of a diethyl acetal. This unique structural arrangement allows for selective chemical transformations at either functional group, making it a valuable intermediate in the synthesis of a wide array of organic molecules, including pharmaceutical intermediates and heterocyclic scaffolds. Furthermore, its ability to act as a crosslinking agent has led to its growing use in the development of advanced biomaterials, particularly in the formation of hydrogels for drug delivery and tissue engineering applications. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, complete with detailed experimental protocols and characterization data.

Chemical and Physical Properties

This compound is a clear, colorless to yellow liquid with a molecular formula of C₇H₁₇NO₂ and a molecular weight of 147.22 g/mol .[1][2] It is soluble in water, alcohol, and petroleum ether.[2] Key physical and spectroscopic data are summarized in the tables below for easy reference.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 41365-75-7 | [3] |

| Molecular Formula | C₇H₁₇NO₂ | [3] |

| Molecular Weight | 147.22 g/mol | [3] |

| Appearance | Clear colorless to yellow liquid | [2] |

| Density | 0.91 g/mL at 25 °C | [4] |

| Boiling Point | 72 °C at 16.0 hPa | [3] |

| Flash Point | 78 °C (closed cup) | [4] |

| Refractive Index | 1.4233 to 1.4253 (20 °C, 589 nm) | [3] |

| Solubility | Miscible with water, alcohol, and petroleum ether | [2][4] |

Table 2: Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR (CDCl₃, 400 MHz) | δ = 1.14 (t, 6H, J = 6.8 Hz), 1.29 (br s, 2H), 1.71 (q, 2H, J = 6.4 Hz), 2.73 (t, 2H, J = 6.4 Hz), 3.45 (q, 2H, J = 7.2 Hz), 3.60 (q, 2H, J = 7.2 Hz), 4.53 (t, 1H, J=5.2 Hz) | ChemicalBook |

| ¹³C NMR | (Data not explicitly found in a single source, but available through spectral databases) | [1] |

| IR (pure sample) | 3385, 2953, 2831, 1621, 1389 cm⁻¹ | ChemicalBook |

| Mass Spectrum (EI) | m/z: 147 [M+] | ChemicalBook |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the catalytic hydrogenation of a nitro precursor.[5] This method provides high yields of the desired product.

Diagram 1: Synthesis of this compound

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis via Catalytic Hydrogenation[5]

-

Reaction Setup: To a solution of 3-nitropropanal diethyl acetal (17.7 g, 0.1 mol) in methanol (20 mL), add 10% Palladium on carbon (Pd/C) catalyst (15 mg).

-

Hydrogenation: Stir the reaction mixture for 12 hours at room temperature under a hydrogen atmosphere of 10 atmospheres.

-

Work-up: Upon completion of the reaction, filter the mixture through diatomaceous earth to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield this compound (14.4 g, 98% yield) as a colorless oil.

Applications as a Synthetic Building Block

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The primary amine can readily undergo standard transformations such as amidation and alkylation, while the diethyl acetal serves as a stable protecting group for an aldehyde, which can be unmasked under acidic conditions for subsequent reactions.

Amidation and Alkylation

The primary amine of this compound can be acylated with carboxylic acids or their derivatives to form amides, or alkylated to yield secondary or tertiary amines. These reactions are fundamental in the construction of more complex molecules.

Hydrolysis and Aldehyde Reactivity

The diethyl acetal can be hydrolyzed under acidic conditions to reveal the latent aldehyde functionality. This aldehyde can then participate in a variety of carbon-carbon bond-forming reactions, condensations, and the synthesis of heterocyclic systems.

Synthesis of Piperidines

This compound and its derivatives can serve as precursors for the synthesis of piperidine (B6355638) rings, which are common structural motifs in many pharmaceuticals.[6][7] The synthesis often involves an intramolecular cyclization following the unmasking of the aldehyde.

Application in Biomaterials: Hydrogel Formation

This compound has emerged as an effective crosslinking agent in the formation of hydrogels, particularly those based on polysaccharides like chitosan (B1678972) and alginate.[2][8] The primary amine can react with functional groups on the polymer backbone, while the aldehyde (after deprotection) can form imine bonds with other amine groups, leading to a crosslinked three-dimensional network.

Diagram 2: Workflow for Chitosan Hydrogel Formation

Caption: General workflow for hydrogel formation.

Experimental Protocol: Representative Formation of a Chitosan Hydrogel

This protocol is a generalized representation based on the principles of chitosan hydrogel formation using amino-aldehyde crosslinkers.[1][9][10]

-

Chitosan Solution Preparation: Prepare a homogenous chitosan solution by dissolving chitosan powder in a dilute acidic solution (e.g., 1% acetic acid) with stirring.

-

Crosslinker Addition: Add this compound to the chitosan solution. The acidic environment will facilitate the hydrolysis of the diethyl acetal to the corresponding amino-aldehyde.

-

Crosslinking Reaction: The primary amine of the crosslinker can react with activated carboxyl groups on the chitosan backbone (if present), while the newly formed aldehyde will react with the amine groups of the chitosan to form imine (Schiff base) crosslinks. The reaction mixture is typically stirred at room temperature until a gel is formed. The gelation time can vary depending on the concentrations of the components and the pH.

-

Purification: The resulting hydrogel is often washed extensively with distilled water to remove any unreacted crosslinker and other small molecules.

-

Characterization: The hydrogel can be characterized by various techniques, including Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of imine bonds, scanning electron microscopy (SEM) to visualize the porous structure, and rheological studies to determine its mechanical properties.[1]

Safety and Handling

This compound is classified as a corrosive and irritant substance.[3] It can cause severe skin burns and eye damage and may be harmful if swallowed.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a highly valuable and versatile building block for both synthetic organic chemistry and materials science. Its bifunctional nature allows for a wide range of chemical transformations, enabling the efficient construction of complex molecules and the fabrication of advanced biomaterials. For researchers in drug development and related fields, a thorough understanding of the properties and reactivity of this compound opens up numerous possibilities for innovation.

References

- 1. ss.bjmu.edu.cn [ss.bjmu.edu.cn]

- 2. This compound | 41365-75-7 [chemicalbook.com]

- 3. This compound | C7H17NO2 | CID 521029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound = 97 , liquid 41365-75-7 [sigmaaldrich.com]

- 5. Hydrogelation of chitosan and its derivatives: Preparation of fully carbohydrate-based hydrogels using oxidized sucrose [glycoforum.gr.jp]

- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 7. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An injectable aldehyded 1-amino-3,3-diethoxy-propane hyaluronic acid–chitosan hydrogel as a carrier of adipose derived stem cells to enhance angiogenesis and promote skin regeneration - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 1-Amino-3,3-diethoxypropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-3,3-diethoxypropane (also known as 3-aminopropionaldehyde diethyl acetal) is a versatile bifunctional building block in organic synthesis. Its structure, featuring a primary amine and a protected aldehyde in the form of a diethyl acetal (B89532), allows for a variety of chemical transformations. The acetal group is stable under neutral and basic conditions but can be readily hydrolyzed under acidic conditions to reveal a reactive aldehyde functionality. This dual reactivity makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds, which are core scaffolds in many pharmaceutical agents and biologically active molecules.

These application notes provide an overview of the utility of this compound in the synthesis of pyridines and quinolines, including detailed experimental protocols and reaction workflows.

Synthesis of Substituted Pyridines

The Bohlmann-Rahtz pyridine (B92270) synthesis is a classical method for preparing substituted pyridines from enamines and ethynyl (B1212043) ketones. While direct use of this compound in this reaction is not extensively documented, its ability to form an enamine upon reaction with a 1,3-dicarbonyl compound makes it a potential substrate for modified Bohlmann-Rahtz or related pyridine syntheses. The in-situ generation of 3-aminopropionaldehyde under acidic conditions can be exploited in condensation reactions with active methylene (B1212753) compounds to form pyridine rings.

General Workflow for Pyridine Synthesis

The synthesis of pyridines using a 3-aminopropionaldehyde equivalent can be conceptualized as a multi-step one-pot reaction. The process involves the initial formation of an enamine, followed by a Michael addition to an α,β-unsaturated system and subsequent cyclization and aromatization.

Caption: Generalized workflow for pyridine synthesis.

Experimental Protocol: Synthesis of a Substituted Pyridine (Analogous Reaction)

Table 1: Reaction Parameters for an Analogous Pyridine Synthesis

| Parameter | Value |

| Reactant 1 | Aromatic Aldehyde (e.g., Benzaldehyde) |

| Reactant 2 | Malononitrile (B47326) |

| Reactant 3 | Thiol (e.g., Thiophenol) |

| Catalyst | Nanocrystalline Magnesium Oxide |

| Solvent | Ethanol (B145695) |

| Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Yield | Moderate to High (product dependent) |

Methodology:

-

To a solution of the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL), add nanocrystalline magnesium oxide (10 mol%).

-

Heat the resulting mixture to 50°C.

-

Add the thiol (1.1 mmol) and reflux the reaction mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and separate the catalyst by centrifugation.

-

Wash the catalyst with ethyl acetate.

-

Concentrate the combined organic phases under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired substituted pyridine.

Synthesis of Substituted Quinolines

The Doebner-von Miller reaction and its variations provide a powerful tool for the synthesis of quinolines. This reaction typically involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound. This compound can serve as a precursor to acrolein, an α,β-unsaturated aldehyde, upon in-situ hydrolysis and subsequent elimination of the amino group under acidic conditions. This suggests its potential application in Doebner-von Miller type syntheses.

General Workflow for Quinoline (B57606) Synthesis

The synthesis of quinolines from an aniline and a precursor to an α,β-unsaturated carbonyl compound involves a series of acid-catalyzed steps including conjugate addition, cyclization, dehydration, and oxidation.

Caption: Doebner-von Miller type quinoline synthesis.

Experimental Protocol: Doebner-von Miller Cyclization of Anilines with Acrolein Diethyl Acetal (Analogous Reaction)

The following is a protocol for a reaction analogous to what would be expected with this compound, using the structurally related acrolein diethyl acetal. The reaction is presumed to proceed through the acid-mediated hydrolysis of the acetal to acrolein, followed by a typical Skraup–Doebner-von Miller mechanism.[1]

Table 2: Reaction Parameters for an Analogous Quinoline Synthesis [1]

| Parameter | Value |

| Reactant 1 | Substituted Aniline |

| Reactant 2 | Acrolein Diethyl Acetal |

| Catalyst | Acid Catalyst (e.g., H₂SO₄) |

| Oxidant | (Often an oxidant is added, e.g., nitrobenzene) |

| Temperature | Elevated temperatures |

| Yield | Product dependent |

Methodology:

-

In a suitable reaction vessel, combine the substituted aniline and the acid catalyst.

-

Carefully add acrolein diethyl acetal to the mixture.

-

If required, add an oxidizing agent.

-

Heat the reaction mixture to the specified temperature and maintain for the required duration.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and neutralize with a suitable base.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired substituted quinoline.

Synthesis of Substituted Pyrroles

The Paal-Knorr synthesis is a fundamental method for the preparation of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). While this compound is not a 1,4-dicarbonyl compound, its bifunctional nature allows for its potential use in modified pyrrole (B145914) syntheses. For instance, it could react with an α-haloketone in a manner analogous to the Hantzsch pyrrole synthesis, where the amino group acts as the nitrogen source and the deprotected aldehyde provides two carbons for the pyrrole ring.

General Workflow for a Hantzsch-type Pyrrole Synthesis

This pathway involves the initial formation of an enamine from this compound, which then reacts with an α-haloketone. Subsequent intramolecular cyclization and dehydration lead to the pyrrole ring.

Caption: Hantzsch-type pyrrole synthesis workflow.

Experimental Protocol: Hantzsch Pyrrole Synthesis (General Protocol)

The following is a general protocol for the Hantzsch pyrrole synthesis.[2] To adapt this for this compound, it would replace ammonia or the primary amine, and the reaction would likely be carried out in the presence of a base to facilitate the initial condensation and subsequent cyclization.